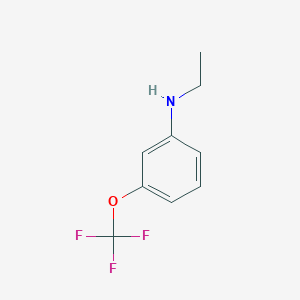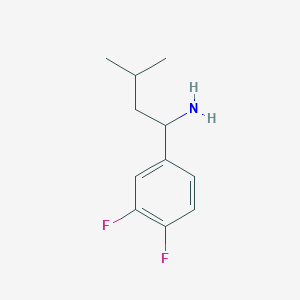
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine
概要
説明
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
準備方法
The synthesis of 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine can be achieved through several routes. One common method involves the reduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one using biocatalytic approaches. For instance, Candida parapsilosis has been shown to effectively reduce this ketone to the corresponding amine with high enantioselectivity . Industrial production methods often employ similar biocatalytic processes due to their efficiency and selectivity.
化学反応の分析
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield the corresponding alcohols or amines.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like MnO2 and reducing agents such as 2-propanol
科学的研究の応用
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and biocatalysis.
Medicine: It is a key intermediate in the synthesis of drugs like ticagrelor, which is used to prevent stroke and heart attack
作用機序
The mechanism by which 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine exerts its effects is primarily through its interaction with specific molecular targets. For example, in the case of ticagrelor, the compound acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . The molecular pathways involved include the inhibition of ADP-mediated platelet activation.
類似化合物との比較
1-(3,4-Difluorophenyl)-3-methylbutan-1-amine can be compared to other similar compounds such as:
1-(2,4-Difluorophenyl)-3-methylbutan-1-amine: This compound has similar structural features but differs in the position of the fluorine atoms, which can affect its reactivity and applications.
1-(3,4-Difluorophenyl)ethan-1-one: This ketone derivative is used in different synthetic applications and has distinct chemical properties compared to the amine. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7,11H,5,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNAMFCVKSDWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


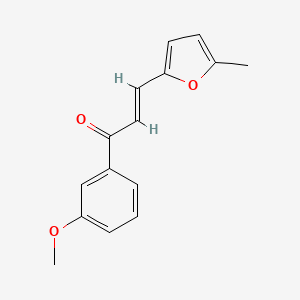
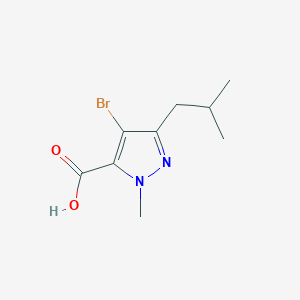
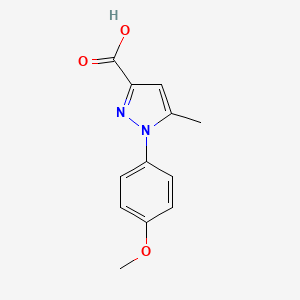
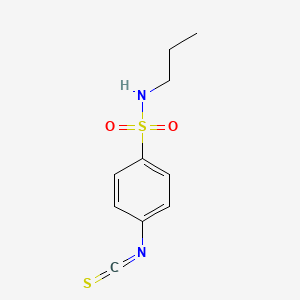
![2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine](/img/structure/B3074561.png)
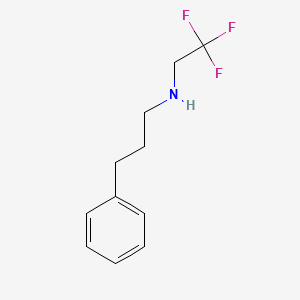
![Butyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074574.png)
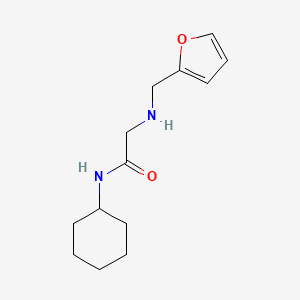
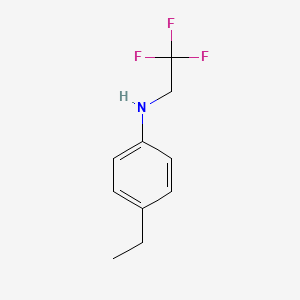
![2-Methoxy-6-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3074582.png)
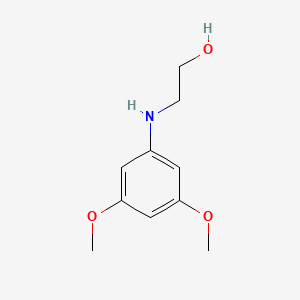
![5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine](/img/structure/B3074592.png)
